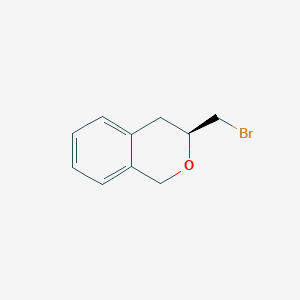

(3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran

Description

(3S)-3-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran is a chiral benzopyran derivative characterized by a bromomethyl substituent at the 3S position of its fused bicyclic structure. This compound belongs to the broader class of dihydrobenzopyrans, which are notable for their applications in medicinal chemistry and synthetic intermediates. The bromine atom in the bromomethyl group enhances its reactivity, making it a versatile precursor for nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula |

C10H11BrO |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

(3S)-3-(bromomethyl)-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C10H11BrO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7H2/t10-/m0/s1 |

InChI Key |

PEYMTLILTINUML-JTQLQIEISA-N |

Isomeric SMILES |

C1[C@H](OCC2=CC=CC=C21)CBr |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran typically involves the bromination of a suitable precursor. One common method is the bromination of 3,4-dihydro-2H-1-benzopyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

(3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent binding to nucleophilic residues in proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyran-2-one Derivatives

The evidence highlights several substituted pyran-2-one derivatives synthesized from 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) via nucleophilic additions. Key examples include:

| Compound | Substituent | Synthesis Conditions | Melting Point | Key Functional Groups |

|---|---|---|---|---|

| 14f | 3-Ethoxypropyl | Ethoxide, rt, 1 h | 94°C | Ethoxy, benzoyl, hydroxy |

| 14g | 3-Benzylmercaptopropyl | Benzyl mercaptan, ethanol, rt, 1 week | 84–86°C | Thioether, benzoyl, hydroxy |

| 14b | 3-Butylaminopropyl | Butylamine, i-propanol, rt, 3 h | Not reported | Amine, benzoyl, hydroxy |

| Target Compound | 3-Bromomethyl | Likely bromination of methyl precursor | Not reported | Bromomethyl, dihydrobenzopyran |

Key Observations :

- Reactivity : The bromomethyl group in the target compound is more electrophilic than the ethoxy, thioether, or amine substituents in 14f, 14g, and 14b, respectively. This makes it a superior candidate for further functionalization (e.g., Suzuki coupling or Grignard reactions) .

- Physical Properties : Melting points vary significantly with substituents. For instance, the ethoxy group in 14f increases crystallinity (94°C) compared to the flexible thioether in 14g (84–86°C). The bromomethyl group’s bulkiness may reduce melting points relative to 14f but requires experimental validation .

- Synthetic Utility : While 14b (amine-substituted) could serve as a ligand or base-sensitive intermediate, the bromomethyl group in the target compound enables carbon-carbon bond formation, a critical step in drug synthesis .

Flavanols and Benzopyran Derivatives

describes (2S,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol, a flavanol with multiple hydroxyl groups. Key comparisons include:

- Polarity: The flavanol’s hydroxyl-rich structure (5 hydroxyl groups) increases water solubility, whereas the bromomethyl group in the target compound enhances lipophilicity.

- Applications: Flavanols are antioxidants (e.g., catechins), while bromomethyl-substituted benzopyrans are more likely intermediates for bioactive molecules (e.g., kinase inhibitors) .

Research Implications and Gaps

- Synthesis Optimization : The target compound’s synthesis route (e.g., bromination of a methyl precursor) needs validation, as current evidence focuses on Michael additions to allyl groups .

- Characterization Data : Experimental data (e.g., NMR, MS) for the target compound are absent in the evidence, necessitating further studies.

- Biological Activity: Unlike flavanols, bromomethyl-substituted benzopyrans may exhibit distinct pharmacological profiles (e.g., alkylating agents in cancer therapy).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.